molecular formula C16H24ClN5O4 B1676749 Moroxybrate CAS No. 79990-42-4

Moroxybrate

Número de catálogo: B1676749
Número CAS: 79990-42-4
Peso molecular: 385.8 g/mol
Clave InChI: NEYFONCVOQHZLT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Moroxybrate (CAS 79990-42-4) is a novel bioactive compound synthesized through the reaction of clofibric acid (the active metabolite of clofibrate) with moroxydine, a biguanide derivative . It exhibits a dual pharmacological profile, combining hypolipidemic, antithrombotic, and antiatheromatous properties. Preclinical studies in rat and rabbit models demonstrate its efficacy in reducing blood lipid levels, inhibiting platelet aggregation, and preventing experimental atherosclerotic lesions induced by high-cholesterol diets . Unlike its parent compound moroxydine—which has minimal impact on carbohydrate metabolism—this compound leverages the lipid-modulating effects of clofibric acid while incorporating moroxydine’s antithrombotic activity, resulting in a synergistic therapeutic agent for cardiovascular diseases .

Propiedades

Número CAS

79990-42-4

Fórmula molecular

C16H24ClN5O4

Peso molecular

385.8 g/mol

Nombre IUPAC

2-(4-chlorophenoxy)-2-methylpropanoic acid;N-(diaminomethylidene)morpholine-4-carboximidamide

InChI

InChI=1S/C10H11ClO3.C6H13N5O/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;7-5(8)10-6(9)11-1-3-12-4-2-11/h3-6H,1-2H3,(H,12,13);1-4H2,(H5,7,8,9,10)

Clave InChI

NEYFONCVOQHZLT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C1COCCN1C(=N)N=C(N)N

SMILES canónico

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C1COCCN1C(=N)N=C(N)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Moroxybrate

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Analogues

Moroxybrate is structurally related to clofibrate and moroxydine , its precursor molecules. A comparative analysis is provided below:

Table 1: Comparative Properties of this compound, Clofibrate, and Moroxydine
Parameter This compound Clofibrate Moroxydine
Chemical Structure Hybrid: Clofibric acid + Moroxydine Ethyl ester of clofibric acid Biguanide derivative
Primary Mechanism PPAR-α activation (clofibric acid) + Antithrombotic (moroxydine) PPAR-α activation (lipid metabolism) Antiviral, weak antithrombotic
Key Effects - Reduces LDL, triglycerides - Lowers triglycerides, VLDL - Minimal lipid effects
- Inhibits platelet aggregation - Mild antiplatelet activity - Antiviral activity
- Prevents atherosclerosis - Limited impact on atherosclerosis - No reported effect on atherosclerosis
Clinical Indications Cardiovascular disease (preclinical) Hyperlipidemia Viral infections (historical use)
Study Model Efficacy Superior to clofibrate in preventing rabbit atherosclerotic lesions Effective in lipid reduction No significant lipid-modifying effects

Mechanistic and Efficacy Differences

  • Clofibrate: As a PPAR-α agonist, clofibrate primarily enhances lipid metabolism by upregulating lipoprotein lipase and reducing hepatic triglyceride synthesis. This compound retains clofibrate’s lipid-lowering efficacy but may mitigate adverse effects through moroxydine’s complementary mechanisms, such as stabilizing hemostatic parameters .
  • Moroxydine: Originally developed as an antiviral agent, moroxydine’s antithrombotic properties are weakly documented.

Preclinical Data Highlights

  • Lipid Modulation : In cholesterol-fed rabbits, this compound reduced total cholesterol by 45% and LDL by 50%, outperforming clofibrate (35% and 40%, respectively) at equivalent doses .
  • Antithrombotic Action : this compound decreased platelet aggregation by 60% in vitro, a effect absent in clofibrate-treated models .
  • Atherosclerosis Prevention : this compound reduced aortic plaque formation by 70% in rabbits, compared to 50% with clofibrate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Moroxybrate
Reactant of Route 2
Reactant of Route 2
Moroxybrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.